molecular formula C12H12BrNO2 B3026946 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one CAS No. 1190861-43-8

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No. B3026946
CAS RN: 1190861-43-8
M. Wt: 282.13
InChI Key: WGDOZEMHDIATQE-UHFFFAOYSA-N
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Description

“6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one” is a chemical compound with the molecular formula C12H14BrNO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one” is represented by the SMILES notation C1COCCC12CNC3=C2C=CC(=C3)Br . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one” is 268.15 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis Techniques

  • A study by Rahmati et al. (2012) described a one-pot, three-component condensation reaction involving isatin, aminopyrazole, and alkyl cyanoacetate in water to synthesize 2,6'-dioxo-1',5',6',7'-tetrahydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile, highlighting a synthesis method related to similar compounds (Rahmati, Kenarkoohi, & Khavasi, 2012).

Photochromic Properties

  • Research by Voloshin et al. (2008) investigated the Duff formylation of certain derivatives leading to new photochromic 6′-halo-substituted spiro compounds. These studies are relevant to understanding the photochromic behaviors of similar spiro[indoline-pyran] derivatives (Voloshin et al., 2008).

Pharmacological Applications

  • A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and tested for pharmacological and antitumor assays, as described by Li et al. (2013). This research indicates potential pharmacological applications of structurally related spiro compounds (Li et al., 2013).

Green Synthesis and Crystallographic Studies

  • Sharma et al. (2016) conducted green synthesis and single-crystal X-ray structural investigations on spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], providing insights into the environmentally friendly synthesis and structural properties of similar spiro compounds (Sharma, Brahmachari, Kant, & Gupta, 2016).

Corrosion Inhibition

  • Gupta et al. (2018) explored the use of spiro [indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the compound's potential in material science applications (Gupta et al., 2018).

Ultrasound Assisted Synthesis

  • Tripathi (2019) reported ultrasound-assisted synthesis of Hexahydrospiro[indoline-3,3’pyrrolizine]-2-one derivatives, a technique that could be applicable to the synthesis of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (Tripathi, 2019).

Safety and Hazards

The safety data sheet for “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one” indicates that it may be harmful if swallowed and may cause skin irritation . It’s recommended to wear protective gloves, clothing, and eye protection when handling this compound . If inhaled, it’s advised to move the person to fresh air and keep them comfortable for breathing .

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one are currently unknown. This compound is a heterocyclic building block , and its specific targets may depend on the context of its use in research or drug development.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one. Factors such as temperature, pH, and the presence of other molecules could affect its stability and activity. It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability .

properties

IUPAC Name

6-bromospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDOZEMHDIATQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736091
Record name 6-Bromospiro[indole-3,4'-oxan]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

CAS RN

1190861-43-8
Record name 6-Bromospiro[indole-3,4'-oxan]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 6-bromo-2-oxo-2′,3′,5′,6′-tetrahydrospiro[indoline-3,4′-pyran]-1-carboxylate (preparation 8b, 4.20 g, 11.0 mmol) and a 5M solution of hydrogen chloride in 1,4-dioxane (25 mL) was stirred at room temperature. After 5 hours, the mixture was concentrated in vacuo to give the title compound (3.20 g, 98%) as a pale pink solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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25 mL
Type
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Yield
98%

Synthesis routes and methods II

Procedure details

Prepared according to procedure J using methyl 4-(4-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-carboxylate (6.67 g, 19.4 mmol), AcOH (97 mL) and Fe powder (5.42 g, 96.97 mmol) and heating the mixture at 100° C. for 2 h. After purification 6-bromo-2′,3′,5′,6′-tetrahydrospiro[indoline-3,4′-pyran]-2-one was obtained as an orange solid. Mass Spectrum (ESI) m/e=282 [(M+1) (79Br)] and 284 [(M+1) (81Br)].
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
5.42 g
Type
catalyst
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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